SphK2-IN-2

Description

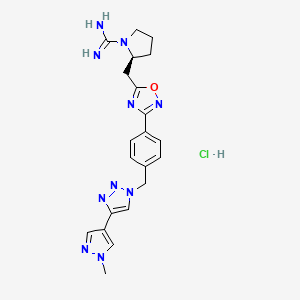

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H25ClN10O |

|---|---|

Molecular Weight |

468.9 g/mol |

IUPAC Name |

(2S)-2-[[3-[4-[[4-(1-methylpyrazol-4-yl)triazol-1-yl]methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride |

InChI |

InChI=1S/C21H24N10O.ClH/c1-29-12-16(10-24-29)18-13-30(28-26-18)11-14-4-6-15(7-5-14)20-25-19(32-27-20)9-17-3-2-8-31(17)21(22)23;/h4-7,10,12-13,17H,2-3,8-9,11H2,1H3,(H3,22,23);1H/t17-;/m0./s1 |

InChI Key |

UZFFPFSVXJRLCE-LMOVPXPDSA-N |

Isomeric SMILES |

CN1C=C(C=N1)C2=CN(N=N2)CC3=CC=C(C=C3)C4=NOC(=N4)C[C@@H]5CCCN5C(=N)N.Cl |

Canonical SMILES |

CN1C=C(C=N1)C2=CN(N=N2)CC3=CC=C(C=C3)C4=NOC(=N4)CC5CCCN5C(=N)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

SphK2-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinase 2 (SphK2) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). S1P is implicated in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the SphK/S1P signaling axis has been linked to various pathologies, including cancer, inflammation, and fibrosis. Consequently, SphK2 has emerged as a promising therapeutic target. SphK2-IN-2 (also referred to as compound 21g) is a potent and selective inhibitor of SphK2, showing promise for dissecting the biological functions of this kinase and as a potential lead compound for drug development. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory potency, selectivity, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of Sphingosine Kinase 2. By binding to the kinase, it prevents the phosphorylation of sphingosine, thereby reducing the intracellular levels of the pro-proliferative and pro-survival signaling molecule S1P. This disruption of the sphingolipid rheostat can lead to an accumulation of pro-apoptotic ceramides and sphingosine, ultimately inducing cell growth arrest and apoptosis in cancer cells.

Quantitative Data

The inhibitory activity of this compound has been characterized through in vitro kinase assays. The following table summarizes the available quantitative data for this compound.

| Compound | Target | Assay Type | IC50 (μM) | Selectivity | Reference |

| This compound (21g) | SphK2 | ADP-Glo Kinase Assay | 0.23 | High selectivity for SphK2 over SphK1 | [1] |

Signaling Pathways

SphK2 is involved in multiple signaling pathways that regulate key cellular functions. Inhibition of SphK2 by this compound can modulate these pathways, leading to its anti-proliferative and pro-apoptotic effects.

Figure 1: SphK2 Signaling and Inhibition by this compound.

Experimental Protocols

The characterization of this compound involves both biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

Materials:

-

Recombinant human SphK1 and SphK2 enzymes

-

Sphingosine (substrate)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (or other test compounds)

-

Assay plates (e.g., 384-well white plates)

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Kinase Reaction:

-

Add kinase buffer, sphingosine, and the test compound to the wells of the assay plate.

-

Initiate the reaction by adding a solution of ATP and recombinant SphK2 (or SphK1 for selectivity testing).

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and therefore corresponds to kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software.[1]

-

Figure 2: Experimental Workflow for the ADP-Glo Kinase Assay.

Cellular Proliferation Assay (U-251 MG Glioblastoma Cells)

This assay is used to evaluate the anti-tumor activity of this compound in a cellular context.

Materials:

-

U-251 MG human glioblastoma cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (or other test compounds)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed U-251 MG cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

Viability Assessment:

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the metabolic conversion of the reagent (in the case of MTT) or to generate a luminescent signal (in the case of CellTiter-Glo®).

-

-

Data Analysis:

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) by plotting cell viability against the compound concentration.[1]

-

Logical Relationship of this compound Effects

The mechanism of action of this compound follows a logical cascade of events, from target engagement to the ultimate cellular outcome.

References

The Dual Function of Sphingosine Kinase 2 in the Regulation of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine Kinase 2 (SphK2) is a critical enzyme in sphingolipid metabolism, catalyzing the phosphorylation of sphingosine to form the signaling lipid sphingosine-1-phosphate (S1P).[1] Unlike its isoform Sphingosine Kinase 1 (SphK1), which is generally considered pro-survival, SphK2 exhibits a complex and often contradictory role in the regulation of apoptosis.[2][3] Depending on its subcellular localization, interacting partners, and the cellular context, SphK2 can either promote or inhibit programmed cell death. This technical guide provides an in-depth exploration of the multifaceted functions of SphK2 in apoptosis, detailing its signaling pathways, summarizing key quantitative data, and providing methodologies for its study. Understanding this functional duality is paramount for developing targeted therapeutics for diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders.[4][5]

The Sphingolipid Rheostat: A Tale of Two Kinases

The fate of a cell—whether it proliferates or undergoes apoptosis—is influenced by the dynamic balance between pro-death sphingolipids, such as ceramide and sphingosine, and the pro-survival lipid, S1P.[3][6] This balance is often termed the "sphingolipid rheostat".[7] The sphingosine kinases, SphK1 and SphK2, are the fulcrum of this rheostat, as they catalyze the conversion of pro-apoptotic sphingosine to pro-survival S1P.[3][7] While SphK1 is a well-established promoter of cell growth and survival, SphK2's role is far more nuanced, with evidence supporting both pro-apoptotic and anti-apoptotic functions.[2][8]

Caption: The Sphingolipid Rheostat model illustrating the balance between pro-apoptotic and pro-survival lipids.

Pro-Apoptotic Mechanisms of SphK2

In numerous cell types, SphK2 actively promotes cell cycle arrest and apoptosis.[5][9] This pro-death function is executed through several distinct mechanisms tied to its specific subcellular location.

Nuclear SphK2: Epigenetic Regulation

Within the nucleus, SphK2 associates with and inhibits histone deacetylases 1 and 2 (HDAC1/2).[5][9] The locally produced S1P binds to and inhibits HDAC activity, leading to hyperacetylation of histones.[5] This epigenetic modification enhances the expression of the cyclin-dependent kinase inhibitor p21, which can promote cell-cycle arrest and apoptosis.[8][9] In human breast carcinoma MCF7 cells, SphK2 expression increased p53-independent expression of p21.[8][10] Down-regulation of endogenous SphK2 in these cells protected them from doxorubicin-induced apoptosis.[8][10]

BH3 Domain Mimicry

Sequence analysis of SphK2 revealed a nine-amino acid motif that is homologous to the BH3 domain found in pro-apoptotic "BH3-only" proteins of the Bcl-2 family.[2][11] This putative BH3 domain allows SphK2 to interact directly with anti-apoptotic proteins like Bcl-xL.[2][9] This interaction is thought to neutralize the protective function of Bcl-xL, thereby promoting the mitochondrial pathway of apoptosis, which involves cytochrome c release and caspase-3 activation.[2][11] Mutation of a conserved leucine residue within this BH3 domain significantly suppressed the pro-apoptotic activity of SphK2.[2][11]

Mitochondrial and Endoplasmic Reticulum Roles

SphK2 is also found in the mitochondria and the endoplasmic reticulum (ER).[5][9] Under cellular stress conditions, SphK2 can relocalize to the ER, where it exerts pro-apoptotic functions.[5][9] In mitochondria, SphK2-generated S1P may contribute to the activation of the pro-apoptotic proteins BAK and BAX, leading to the release of cytochrome c.[5][9] Mitochondrial S1P produced by SphK2 also binds to prohibitin 2 (PHB2), a regulator of mitochondrial function.[9]

Caption: Subcellular localization dictates the pro-apoptotic mechanisms of SphK2.

Anti-Apoptotic and Pro-Survival Functions of SphK2

Paradoxically, SphK2 can also exert cytoprotective and anti-apoptotic effects. This function is primarily linked to its enzymatic activity—the production of S1P—which can act both intracellularly and extracellularly.

Intracellular S1P Signaling

S1P generated by nuclear SphK2 has been shown to bind to and stabilize the human telomerase reverse transcriptase (hTERT).[5][9] This binding prevents the degradation of hTERT, promoting telomere integrity and cell survival, a function that can contribute to oncogenesis.[5][9]

Extracellular S1P Receptor Activation

While much of SphK2's function is intracellular, the S1P it produces can be transported out of the cell. Extracellular S1P is a potent signaling molecule that activates a family of five G protein-coupled receptors (S1PR1-5).[12] Activation of these receptors, particularly through the PI3K/Akt pathway, is strongly associated with cell survival, proliferation, and suppression of apoptosis.[13]

Tissue-Specific Cytoprotection

In certain physiological contexts, SphK2 is clearly cytoprotective. For instance, mice lacking SphK2 exhibit more severe brain damage after cerebral ischemia and greater alcohol-associated liver damage, indicating a pro-survival role for the kinase in these tissues.[5][9]

Regulation of SphK2 Activity During Apoptosis

SphK2 itself is a target for regulation during apoptosis. In response to apoptotic stimuli, SphK2 can be cleaved at its N-terminus by caspase-1.[14][15] This cleavage results in a truncated but still enzymatically active fragment of SphK2 that is released from the dying cell.[14][15] This process is coupled to the exposure of phosphatidylserine, a key "eat-me" signal on apoptotic cells.[14][15] The release of active SphK2 may lead to the extracellular production of S1P, potentially acting as a signal to attract phagocytes.[14]

Therapeutic Targeting of SphK2 in Cancer

Given its pro-apoptotic potential, particularly in cancer cells, inhibiting SphK2 has emerged as a promising therapeutic strategy.[4][5] Pharmacological inhibition shifts the sphingolipid rheostat away from pro-survival S1P and towards pro-apoptotic sphingosine and ceramide.[4]

The selective SphK2 inhibitor ABC294640 (Opaganib) has shown significant antitumor activity in preclinical models of various cancers, including cholangiocarcinoma and multiple myeloma.[4][16][17] It induces apoptosis by upregulating the pro-apoptotic BH3-only protein NOXA, which in turn promotes the degradation of the anti-apoptotic protein MCL1.[16] This makes SphK2 inhibitors attractive candidates for combination therapies, particularly with BCL2/BCL-XL inhibitors like ABT-263.[16]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the role of SphK2 in apoptosis.

Table 1: Effect of SphK2 Inhibition on Cell Viability and Apoptosis

| Cell Line | Treatment | Concentration | Effect | Reference |

|---|---|---|---|---|

| RBE, HCCC9810 (Cholangiocarcinoma) | ABC294640 | 50 µM | Significant increase in apoptosis after 72h. | [16] |

| HuH28, HuCCT1 (Cholangiocarcinoma) | ABC294640 | 50 µM | Significant increase in apoptosis after 72h. | [16] |

| MM1.R, U266 (Multiple Myeloma) | ABC294640 | 10-40 µM | Induced apoptosis. | [17] |

| MCF7 (Breast Cancer) | Doxorubicin + SphK2 siRNA | N/A | Protected cells from doxorubicin-induced apoptosis. |[8][10] |

Table 2: Modulation of Apoptosis-Related Gene/Protein Expression by SphK2

| Cell Line | SphK2 Modulation | Target Gene/Protein | Effect | Reference |

|---|---|---|---|---|

| MCF7 | Overexpression | p21 | Increased p53-independent expression. | [8][10] |

| RBE, HCCC9810 | ABC294640 (50 µM) | NOXA (mRNA) | Upregulated. | [16] |

| RBE, HCCC9810 | ABC294640 (50 µM) | MCL1 (protein) | Downregulated (degradation). | [16] |

| Non-small-cell lung cancer | Overexpression | Survivin | Regulated survivin, contributing to doxorubicin resistance. |[18] |

Detailed Experimental Protocols

Sphingosine Kinase Activity Assay (Radiolabeling)

This protocol is adapted from methods using radiolabeled ATP to measure kinase activity.[19][20] It is a sensitive method to determine the efficacy of SphK2 inhibitors or to measure endogenous enzyme activity from cell lysates.

Materials:

-

Recombinant human SphK2 or cell lysate.

-

SphK2 Reaction Buffer (20 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl₂, 1 mM 2-mercaptoethanol, 1 mM EDTA, 10% glycerol, and protease/phosphatase inhibitors).[19]

-

D-erythro-sphingosine substrate (stock in ethanol).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

P81 phosphocellulose cation exchange paper or 96-well FlashPlates®.[19][20]

-

Wash Buffer: 75 mM orthophosphoric acid.[19]

-

Acetone.

-

Scintillation counter.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube or 96-well plate on ice. For a 200 µL reaction, add:

-

Reaction Buffer.

-

Sphingosine (final concentration 5-10 µM).[19]

-

Inhibitor compound or vehicle control.

-

Recombinant enzyme or 20-50 µg of cell lysate protein.

-

-

Pre-incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.[19]

-

Incubate the reaction for 30 minutes at 37°C.[19]

-

Stop the reaction by placing the tubes on ice.

-

Spot an aliquot (e.g., 50 µL) of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.[19] The positively charged S1P product will bind to the negatively charged paper, while the negatively charged ATP will not.

-

Wash the P81 paper three times for 5 minutes each in 75 mM orthophosphoric acid to remove unreacted [γ-³²P]ATP.[19]

-

Perform a final wash in acetone for 2 minutes to dry the paper.[19]

-

Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The counts are proportional to SphK2 activity.

Subcellular Fractionation for SphK2 Localization

This protocol allows for the separation of nuclear, mitochondrial, and cytosolic fractions to determine the subcellular localization of SphK2 by Western blot.

Materials:

-

Cell Pellet (from ~10⁷ cells).

-

Buffer A (Hypotonic Lysis Buffer): 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease inhibitor cocktail.

-

Buffer B (Detergent): 10% NP-40 (Igepal CA-630).

-

Buffer C (Nuclear Extraction Buffer): 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease inhibitor cocktail.

-

Mitochondria Isolation Buffer: 20 mM HEPES-KOH pH 7.5, 220 mM mannitol, 70 mM sucrose, 1 mM EDTA, protease inhibitor cocktail.

-

Dounce homogenizer.

-

Microcentrifuge.

Procedure:

-

Cytosolic Fraction:

-

Resuspend the cell pellet in 500 µL of ice-cold Buffer A and incubate on ice for 15 minutes.

-

Add 25 µL of 10% NP-40 (Buffer B) and vortex vigorously for 10 seconds.

-

Centrifuge at 1,000 x g for 1 minute at 4°C. The supernatant contains the cytosolic and mitochondrial fractions. Collect this supernatant. The pellet is the crude nuclear fraction.

-

-

Mitochondrial Fraction:

-

Centrifuge the supernatant from step 1.1 at 10,000 x g for 20 minutes at 4°C.

-

The resulting supernatant is the cytosolic fraction.

-

The pellet contains the mitochondria. Wash the pellet with Mitochondria Isolation Buffer and re-centrifuge.

-

-

Nuclear Fraction:

-

Resuspend the crude nuclear pellet from step 1.1 in 200 µL of ice-cold Buffer C.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

The supernatant is the nuclear extract.

-

-

Analysis: Determine the protein concentration of each fraction (cytosolic, mitochondrial, nuclear) using a BCA or Bradford assay. Analyze equal protein amounts by SDS-PAGE and Western blot using antibodies against SphK2 and subcellular markers (e.g., Tubulin for cytosol, COX IV for mitochondria, Lamin B1 for nucleus).

References

- 1. SPHK2 - Wikipedia [en.wikipedia.org]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 6. Apoptosis: Insights into Pathways and Role of p53, Bcl-2 and Sphingosine Kinases [pubs.sciepub.com]

- 7. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Sphingosine kinase type 2 is a putative BH3-only protein that induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sphingosine-1-phosphate in cell growth and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sphingosine-1-Phosphate Protects Intestinal Epithelial Cells from Apoptosis Through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Cleavage of sphingosine kinase 2 by caspase-1 provokes its release from apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting sphingosine kinase 2 suppresses cell growth and synergizes with BCL2/BCL-XL inhibitors through NOXA-mediated MCL1 degradation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. SPHK2 sphingosine kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of SphK2-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SphK2-IN-2, a potent and selective inhibitor of Sphingosine Kinase 2 (SphK2). This document details the quantitative data, experimental protocols, and relevant signaling pathways associated with this compound, serving as a valuable resource for researchers in the field of sphingolipid biology and drug discovery.

Introduction to Sphingosine Kinase 2 (SphK2)

Sphingosine kinases (SphKs) are lipid kinases that catalyze the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). Two isoforms, SphK1 and SphK2, have been identified, and they play distinct roles in cellular processes. While SphK1 is primarily cytosolic and associated with cell survival and proliferation, SphK2 is found in the nucleus, mitochondria, and endoplasmic reticulum and has been implicated in pro-apoptotic and anti-proliferative pathways, as well as in the regulation of gene expression.[1][2] The differential roles of these isoforms make the development of selective inhibitors a critical goal for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[3]

Discovery of this compound (Compound 21g)

This compound, also referred to as compound 21g , was identified through a structure-activity relationship (SAR) study aimed at developing potent and selective SphK2 inhibitors. This effort led to the discovery of a series of compounds with high selectivity for SphK2 over SphK1. Among these, compound 21g emerged as a lead candidate, displaying the highest potency with an half-maximal inhibitory concentration (IC50) of 0.23 μM.[4]

Quantitative Data

The inhibitory potency of this compound and other relevant compounds are summarized in the table below. This data is crucial for comparing the efficacy and selectivity of different inhibitors.

| Compound Name | Target | IC50 | Ki | Selectivity (over SphK1) | Reference |

| This compound (21g) | SphK2 | 0.23 μM | N/A | High | [4] |

| SLM6031434 | SphK2 | N/A | N/A | N/A | N/A |

| SLR080811 | SphK2 | N/A | 1.3 μM | ~9-fold | N/A |

| ABC294640 | SphK2 | N/A | 10 μM | N/A | [5] |

| K145 | SphK2 | N/A | N/A | N/A | [4] |

| PF-543 | SphK1 | 2 nM | 3.6 nM | >100-fold over SphK2 | N/A |

| SKI-II | SphK1/2 | 0.5 μM (total SphK) | N/A | N/A | N/A |

N/A: Not available in the provided search results.

Synthesis of this compound (General Approach)

While a specific, detailed synthesis protocol for this compound (21g) is not available in the provided search results, it is part of a series of 1,4-disubstituted 1,2,3-triazole-based SphK inhibitors. The general synthetic strategy for this class of compounds involves a key copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

A typical synthesis would likely follow these general steps:

-

Synthesis of an Azide Intermediate: This usually involves the conversion of a primary amine to an azide using a diazotization reaction followed by treatment with sodium azide.

-

Synthesis of an Alkyne Intermediate: This component would contain the other variable structural motifs of the inhibitor.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide and alkyne intermediates are then coupled using a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to form the 1,4-disubstituted 1,2,3-triazole ring system.

-

Deprotection and Final Modification: Any protecting groups used during the synthesis are removed, and final chemical modifications are made to yield the target inhibitor.

For the synthesis of related 1,4-disubstituted 1,2,3-triazoles as SphK inhibitors, one study reported the conversion of 4-octylaniline to the corresponding azide, followed by a CuAAC reaction with various alkynes.[6]

Experimental Workflow for Synthesis of 1,2,3-Triazole based SphK Inhibitors

Experimental Protocols

Sphingosine Kinase Activity Assay (Radiometric)

This is a common method for determining the inhibitory activity of compounds against SphK1 and SphK2.

Materials:

-

Recombinant human SphK1 or SphK2

-

D-erythro-sphingosine

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM phenylmethylsulfonyl fluoride, 10 mM MgCl₂, 0.5 mM 4-deoxypyridoxine, 10% glycerol)

-

For SphK2 specific assay, the buffer is often supplemented with 1 M KCl.

-

Inhibitor compound (e.g., this compound)

-

Thin Layer Chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a specified concentration of sphingosine (e.g., 5-10 μM), and the inhibitor compound at various concentrations.

-

Initiate the reaction by adding recombinant SphK enzyme and [γ-³²P]ATP (e.g., 250 μM).

-

Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding an acidic organic solvent mixture (e.g., chloroform/methanol/HCl).

-

Extract the lipid phase containing the radiolabeled S1P.

-

Spot the extracted lipid phase onto a TLC plate and separate the components using an appropriate solvent system (e.g., 1-butanol/glacial acetic acid/water).

-

Visualize the radiolabeled S1P using autoradiography.

-

Scrape the silica gel corresponding to the S1P band and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7][8]

Experimental Workflow for Radiometric SphK Assay

Cellular Assay for SphK2 Inhibition

To assess the activity of SphK2 inhibitors in a cellular context, the phosphorylation of a SphK2-selective substrate like FTY720 (fingolimod) can be measured.

Materials:

-

Cell line expressing SphK2 (e.g., U937 human histiocytic lymphoma cells)

-

Cell culture medium (e.g., RPMI 1640 with supplements)

-

FTY720

-

Inhibitor compound (e.g., this compound)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture the cells to the desired confluency.

-

Pre-treat the cells with various concentrations of the SphK2 inhibitor for a specified time (e.g., 2 hours).

-

Add the SphK2-selective substrate FTY720 to the cell culture.

-

Incubate for a further period to allow for phosphorylation.

-

Harvest the cells and lyse them to release intracellular contents.

-

Extract the lipids from the cell lysate.

-

Analyze the levels of FTY720 and its phosphorylated form (FTY720-P) using LC-MS.

-

A decrease in the FTY720-P/FTY720 ratio with increasing inhibitor concentration indicates SphK2 inhibition.[5]

SphK2 Signaling Pathways

Inhibition of SphK2 can impact multiple downstream signaling pathways due to the diverse roles of its product, S1P. S1P can act both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PR1-5).

Key Signaling Pathways Modulated by SphK2:

-

Gene Expression: Nuclear SphK2-generated S1P can inhibit histone deacetylases (HDACs), leading to changes in histone acetylation and gene transcription.[1]

-

Apoptosis: SphK2 has been shown to have pro-apoptotic functions, and its inhibition can affect the balance between pro-survival and pro-apoptotic signals.[3]

-

Inflammation: S1P is a key regulator of immune cell trafficking, and SphK2 inhibition can modulate inflammatory responses.[3]

-

PI3K/Akt and MAPK Pathways: Extracellular S1P, acting through its receptors, can activate pro-survival pathways such as the PI3K/Akt and MAPK pathways. Inhibition of SphK2 can lead to a reduction in S1P levels, thereby suppressing these pathways.[3]

Simplified SphK2 Signaling Pathway

Conclusion

This compound is a potent and selective inhibitor of SphK2 that holds promise as a valuable research tool and a potential starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its discovery, a general synthetic approach, methods for its biological evaluation, and its role in key signaling pathways. Further research into the specific downstream effects and in vivo efficacy of this compound will be crucial in elucidating its full therapeutic potential.

References

- 1. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sphingosine Kinase 2 in Neuroinflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Sphingosine Kinase 2 (SphK2), a critical enzyme in sphingolipid metabolism, and its complex role in the pathogenesis of neuroinflammatory diseases. SphK2's unique subcellular localization and multifaceted functions position it as a promising, albeit challenging, therapeutic target for conditions such as Multiple Sclerosis, Alzheimer's Disease, and Parkinson's Disease. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support ongoing research and drug development efforts.

Introduction to Sphingolipid Metabolism and SphK2

Sphingolipids are a class of bioactive lipids that serve as both structural components of cell membranes and critical signaling molecules. The balance between different sphingolipid metabolites is crucial for cellular homeostasis, and its dysregulation is implicated in numerous diseases. At a key node of this metabolic pathway are the sphingosine kinases, SphK1 and SphK2, which catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[1][2].

While SphK1 is primarily a cytoplasmic enzyme associated with pro-survival signals, SphK2 has a more complex profile. It is found in multiple subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum, where it can exert distinct and sometimes opposing functions[1][2]. This compartmentalization is central to its role in neuroinflammation, allowing it to participate in a range of processes from epigenetic regulation to apoptosis.

The Dual and Context-Dependent Role of SphK2 in Inflammation

The role of SphK2 in inflammation is not straightforward and appears to be highly context-dependent, leading to seemingly contradictory findings in the literature. Evidence suggests SphK2 can exert both pro- and anti-inflammatory effects, a duality that is critical for drug development professionals to understand.

Anti-Inflammatory and Protective Roles:

-

Studies using SphK2 knockout (SphK2-/-) mice have often pointed to an anti-inflammatory or protective role. For instance, SphK2-deficient mice exhibit enhanced brain damage in models of cerebral ischemia, suggesting a neuroprotective function[1]. Similarly, data from SphK2-/- mice suggest it may act as an anti-inflammatory lipid kinase[1][2]. This is complicated, however, by the observation that SphK1 expression can be upregulated in SphK2-/- mice, potentially compensating for its loss and confounding the interpretation[1][2].

Pro-Inflammatory Roles:

-

In contrast, studies utilizing pharmacological inhibitors of SphK2 often reveal a pro-inflammatory function. Inhibition of SphK2 has been shown to produce anti-inflammatory effects in models of Crohn's disease and renal inflammation[1][2]. In microglial cell lines, selective inhibitors for both SphK1 and SphK2 strongly reduced the LPS-induced production of pro-inflammatory cytokines like TNF-α and IL-1β, indicating a pro-inflammatory role for both kinases in this context[3][4].

This discrepancy may be explained by several factors:

-

Compensatory Mechanisms: Genetic deletion can trigger long-term compensatory changes, such as the observed increase in SphK1 in SphK2-/- mice[1][2].

-

Subcellular S1P Pools: SphK2 generates distinct pools of S1P in the nucleus, mitochondria, and ER. The function of this S1P depends on its location. Nuclear S1P, for example, has been shown to inhibit histone deacetylases (HDACs), an epigenetic mechanism that can promote the expression of pro-inflammatory genes[1].

-

Cell-Type Specificity: The function of SphK2 can differ between cell types, such as neurons, microglia, and astrocytes.

This duality underscores the importance of carefully selecting experimental models and considering the specific cellular context when investigating SphK2 as a therapeutic target.

SphK2 in Key Neuroinflammatory Diseases

Multiple Sclerosis (MS)

Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for MS. Studies in this model suggest that SphK2 is a relevant therapeutic target. The approved MS drug Fingolimod (FTY720) is a prodrug that requires phosphorylation by SphK2 to become active, highlighting the kinase's central role in S1P receptor modulation therapies[1]. In EAE models, EAE-induced mice showed a decrease in SphK2 expression in the spinal cord, which was associated with an increase in IL-1β and SphK1[5].

Alzheimer's Disease (AD)

The role of SphK2 in AD is complex, with evidence suggesting both detrimental and protective functions. Several studies report a dysregulation of SphK2 in the AD brain.

-

Expression and Localization: One study found that while overall SphK2 activity declines in the hippocampus and temporal cortex of AD patients, there is a preferential localization of SphK2 to the nucleus[6]. This shift is significant, as nuclear SphK2/S1P can have adverse effects on gene regulation. Specifically, a decrease in cytosolic SphK2 expression was found to be inversely correlated with the amount of amyloid plaque deposits in the frontal cortex, entorhinal cortex, and CA1 region of the hippocampus[1]. Furthermore, an increase in a cleaved form of SphK2 was positively correlated with Aβ levels in the frontal cortex and hippocampus[1].

-

Amyloid Beta (Aβ) Pathology: In a mouse model of AD, genetic deletion of SphK2 surprisingly reduced Aβ deposition and associated epileptiform activity[1]. However, this came at a cost, as SphK2 deletion also exacerbated hippocampal volume loss, demyelination, and memory deficits, suggesting a protective role for the kinase in maintaining neuronal integrity despite its contribution to plaque formation[1][5][7].

Parkinson's Disease (PD)

Research into SphK2's role in Parkinson's Disease is an emerging area. PD is characterized by the loss of dopaminergic neurons in the substantia nigra. In the MPTP mouse model of PD, a marked decrease in the mRNA expression of both SphK1 and SphK2 was observed in the substantia nigra[8]. This downregulation of sphingosine kinases was accompanied by a significant increase in the expression of the pro-inflammatory cytokine TNF-α, suggesting that altered sphingolipid metabolism is a component of the neuroinflammatory pathology in this disease[8].

Quantitative Data Summary

The following tables summarize key quantitative findings regarding SphK2 in various models of neuroinflammatory disease.

Table 1: SphK2 Expression and Activity in Neuroinflammatory Disease Models

| Disease Model/Context | Analyte/Parameter Measured | Key Quantitative Finding | Reference(s) |

|---|---|---|---|

| Alzheimer's Disease (Human) | Cytoplasmic SphK2 Expression vs. Amyloid Deposits | Negative correlation between % of SphK2 positive neurons and Aβ surface percentage in frontal cortex (r=-0.037, p=0.007), entorhinal cortex (r=-0.062, p<0.001), and CA1 (r=-0.29, p<0.001). | [1] |

| Alzheimer's Disease (Human) | Cleaved SphK2 vs. Aβ Levels | Positive correlation between cleaved SphK2 and Aβ*27 levels in frontal cortex (r=0.35, p=0.016) and hippocampus (r=0.48, p=0.003). | [1] |

| Alzheimer's Disease (Human) | Nuclear vs. Cytoplasmic SphK2 Staining | Nuclear/Cytoplasmic staining surface ratio significantly increased in AD neurons vs. controls in frontal cortex (~125% vs ~75%), entorhinal cortex (~110% vs ~60%), and CA1 (~110% vs ~70%). | [9] |

| Parkinson's Disease (MPTP Mouse Model) | SphK2 mRNA Expression (Substantia Nigra) | Marked decrease in SphK2 mRNA expression compared to control mice. | [8] |

| Multiple Sclerosis (EAE Mouse Model) | SphK2 Protein Expression (Spinal Cord) | Significant decrease in SphK2 protein expression in EAE-induced mice compared to controls. | [5] |

| LPS-Stimulated Microglia (BV2 cells) | TNF-α & IL-1β mRNA | Pre-treatment with a selective SphK2 inhibitor (SLM6031434) strongly reduced LPS-induced TNFα and IL-1β mRNA production. |[3][4] |

Table 2: Effects of SphK2 Modulation on Inflammatory Cytokines

| Model System | Modulation | Cytokine(s) Measured | Key Quantitative Finding | Reference(s) |

|---|---|---|---|---|

| SphK2-/- Mouse Model (Systemic Inflammation) | Genetic Knockout | Plasma TNF-α, IL-6, MCP-1 | Diminished levels of all measured pro-inflammatory cytokines compared to wild-type mice post-infection. | [10] |

| Alzheimer's Disease (PS1/APPsw Mouse Model) | Transgenic Model | Brain TNF-α, IL-6, IL-1α, GM-CSF | Significant increase in pro-inflammatory cytokines compared to control littermates; levels correlated positively with both soluble and insoluble Aβ. | [11] |

| Parkinson's Disease (MPTP Mouse Model) | Toxin-induced Model | TNF-α mRNA (Substantia Nigra) | Marked increase in TNF-α expression accompanied the downregulation of SphK2. |[8] |

Key Signaling Pathways

SphK2 exerts its influence through several interconnected signaling pathways. Its ability to generate S1P in specific subcellular locations is key to its diverse functions.

Nuclear S1P and Epigenetic Regulation

One of the most well-defined intracellular roles for SphK2 is in the nucleus. Nuclear SphK2 generates S1P that directly interacts with and inhibits the activity of Class I histone deacetylases, specifically HDAC1 and HDAC2. This inhibition prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and enhanced transcription of target genes, which can include pro-inflammatory genes.

Microglial Activation and NF-κB Signaling

In microglia, the resident immune cells of the CNS, SphK signaling is implicated in the pro-inflammatory response to stimuli like lipopolysaccharide (LPS). Both SphK1 and SphK2 contribute to the activation of the NF-κB pathway, a master regulator of inflammatory gene expression. Inhibition of SphK2 can suppress the production of NF-κB-dependent cytokines such as TNF-α and IL-1β.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of SphK2 in neuroinflammation.

Protocol: Radiolabeling-Based SphK2 Activity Assay

This method measures SphK2 activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into S1P.

Materials:

-

Tissue or cell lysate containing SphK2

-

SphK2 Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl₂, 1 mM 2-mercaptoethanol, 1 mM EDTA, protease/phosphatase inhibitors)

-

D-erythro-sphingosine (substrate)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

P81 phosphocellulose cation exchange paper

-

75 mM orthophosphoric acid

-

Acetone

-

Scintillation fluid and counter

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mixture. For a 200 µL final reaction volume, combine:

-

100 µL of 2x SphK2 Reaction Buffer.

-

Lysate (e.g., 2-10 µg of total protein).

-

D-erythro-sphingosine (final concentration 5-10 µM).

-

Add inhibitor or vehicle (e.g., DMSO) if screening compounds.

-

Add nuclease-free water to bring the volume to 190 µL.

-

-

Initiate Reaction: Start the reaction by adding 10 µL of [γ-³²P]ATP (final concentration ~10 µM).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Stop Reaction: Stop the reaction by placing the tubes on ice.

-

Spotting: Spot an aliquot (e.g., 50 µL) of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 5 minutes each in a beaker containing 75 mM orthophosphoric acid with gentle swirling. This removes unincorporated [γ-³²P]ATP.

-

Dehydration: Briefly soak the washed P81 paper in acetone for 2 minutes to dehydrate.

-

Drying: Air dry the P81 paper completely.

-

Quantification: Place the dried paper into a scintillation vial, add scintillation fluid, and measure the bound radioactivity using a liquid scintillation counter. The counts are proportional to the amount of ³²P-S1P produced and thus to SphK2 activity.

Protocol: LC-MS/MS Quantification of S1P in Brain Tissue

This protocol outlines a robust method for extracting and quantifying S1P from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Brain tissue (~50 mg)

-

Internal Standard (e.g., C17-S1P)

-

Methanol, Chloroform, HCl

-

LC-MS/MS system (e.g., triple-quadrupole mass spectrometer)

-

Reversed-phase C18 HPLC column

Procedure:

-

Tissue Homogenization: Homogenize the weighed brain tissue in a suitable buffer on ice.

-

Spiking Internal Standard: Add a known amount of C17-S1P internal standard to the homogenate to account for extraction efficiency.

-

Lipid Extraction:

-

Add methanol and chloroform to the homogenate under acidified conditions (e.g., using HCl). A common ratio is 2:1:0.8 (v/v/v) of chloroform:methanol:homogenate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Solvent Evaporation: Evaporate the solvent from the organic phase under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as 80% methanol.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reversed-phase C18 column.

-

Use a step-gradient elution profile with mobile phases typically consisting of methanol/water/formic acid with ammonium formate.

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for S1P (e.g., m/z 380.3 → 264.2) and the internal standard C17-S1P.

-

-

Quantification: Create a standard curve using known concentrations of S1P. Quantify the S1P in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Protocol: Immunohistochemistry (IHC) for SphK2 and Microglia in Brain Tissue

This protocol provides a general framework for fluorescent IHC on paraffin-embedded or cryosectioned mouse brain tissue.

Materials:

-

Fixed (e.g., 4% PFA), paraffin-embedded or cryopreserved brain tissue sections on slides.

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

-

Blocking Buffer (e.g., PBS with 5% Normal Donkey Serum and 0.3% Triton X-100).

-

Primary Antibodies:

-

Rabbit anti-SphK2 (e.g., Sigma, Ref. SAB4502433, typical dilution 1:50)[12]

-

Goat anti-Iba1 (for microglia, typical dilution 1:500)

-

-

Fluorophore-conjugated Secondary Antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 594, Donkey anti-Goat Alexa Fluor 488).

-

DAPI (for nuclear counterstain).

-

Mounting Medium.

Procedure:

-

Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene (2x 5 min), followed by a graded ethanol series (100%, 95%, 70%, 50%; 3 min each), and finally in distilled water.

-

Antigen Retrieval: Immerse slides in pre-heated Antigen Retrieval Buffer (e.g., citrate buffer pH 6.0) and heat in a steamer or water bath at 95-100°C for 20-30 minutes. Let slides cool to room temperature.

-

Permeabilization: Wash slides 3x 5 min in PBS. Incubate with PBS containing 0.3% Triton X-100 for 10-15 minutes.

-

Blocking: Wash slides 3x 5 min in PBS. Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

-

Primary Antibody Incubation: Dilute primary antibodies (anti-SphK2 and anti-Iba1) in Blocking Buffer. Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash slides 3x 10 min in PBS.

-

Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in Blocking Buffer. Apply to sections and incubate for 1-2 hours at room temperature, protected from light.

-

Washing: Wash slides 3x 10 min in PBS, protected from light.

-

Counterstaining: Incubate sections with DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes.

-

Final Wash and Mounting: Wash slides briefly in PBS. Coverslip the sections using an anti-fade mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope with appropriate filters.

Visualizations of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a SphK2 inhibitor in the EAE mouse model of multiple sclerosis.

Logical Relationship: The Duality of SphK2

This diagram conceptualizes the factors that determine whether SphK2 signaling results in a pro-inflammatory or a protective/anti-inflammatory outcome in the central nervous system.

Conclusion and Future Directions

Sphingosine Kinase 2 is a multifaceted enzyme with a complex and pivotal role in the neuroinflammatory processes underlying major neurodegenerative diseases. Its distinct subcellular localizations and context-dependent functions present both a challenge and an opportunity for therapeutic intervention. While genetic knockout studies suggest a neuroprotective role, pharmacological inhibition often points towards a pro-inflammatory function, particularly in glial cells. This dichotomy highlights the need for therapeutic strategies that can selectively target specific subcellular pools of SphK2 or its downstream effectors.

Future research should focus on:

-

Developing inhibitors with greater specificity for SphK2 over SphK1 and other kinases.

-

Elucidating the cell-type-specific roles of SphK2 in neurons versus microglia and astrocytes during disease progression.

-

Investigating strategies to modulate the subcellular localization of SphK2 to favor its neuroprotective functions over its pro-inflammatory activities.

A deeper understanding of these areas will be crucial for successfully translating the modulation of SphK2 into effective therapies for neuroinflammatory diseases.

References

- 1. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 2. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine Kinases at the Intersection of Pro-Inflammatory LPS and Anti-Inflammatory Endocannabinoid Signaling in BV2 Mouse Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine Kinases at the Intersection of Pro-Inflammatory LPS and Anti-Inflammatory Endocannabinoid Signaling in BV2 Mouse Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingosine Kinase 2 Potentiates Amyloid Deposition but Protects against Hippocampal Volume Loss and Demyelination in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuronal sphingosine kinase 2 subcellular localization is altered in Alzheimer’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Crosstalk between TLR2 and Sphk1 in microglia in the cerebral ischemia/reperfusion-induced inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inflammatory cytokine levels correlate with amyloid load in transgenic mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Sphingosine Kinase 2: A Viable Therapeutic Target for Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix, leads to organ scarring and eventual failure, contributing to a significant portion of mortality worldwide. The sphingolipid signaling pathway, particularly the enzyme Sphingosine Kinase 2 (SphK2), has emerged as a critical regulator in the progression of fibrotic diseases across various organs, including the kidneys, lungs, liver, and skin. Preclinical evidence robustly supports the pro-fibrotic role of SphK2, demonstrating that its genetic deletion or pharmacological inhibition can significantly attenuate fibrotic pathology. The primary mechanism involves the modulation of the TGF-β/Smad signaling cascade, a central pathway in fibrosis. Inhibition of SphK2 leads to an increase in its substrate, sphingosine, which subsequently upregulates the expression of Smad7, an endogenous inhibitor of TGF-β signaling. This guide provides a comprehensive overview of SphK2 as a therapeutic target, summarizing key signaling pathways, preclinical efficacy data of selective inhibitors, and detailed experimental protocols for its investigation.

The Role of SphK2 in the Pathogenesis of Fibrosis

Sphingosine kinases (SphKs), existing in two isoforms, SphK1 and SphK2, catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid. While both enzymes produce S1P, they often have distinct and sometimes opposing cellular functions due to their different subcellular localizations and regulatory mechanisms.[1] SphK1 is primarily cytoplasmic and is often associated with cell survival and proliferation.[2] In contrast, SphK2 is found in the nucleus, mitochondria, and endoplasmic reticulum and has been linked to pro-apoptotic and anti-proliferative effects in some contexts.[1]

In the context of fibrosis, a compelling body of evidence points to a pro-fibrotic role for SphK2. Increased expression of SphK2 has been noted in fibrotic tissues from both patients and animal models.[3][4] Studies across multiple fibrosis models have consistently shown that the genetic knockout or pharmacological inhibition of SphK2 mitigates fibrotic outcomes.[4][5][6][7][8] This protection is attributed to the attenuation of fibroblast activation, reduced deposition of extracellular matrix proteins like collagen, and decreased expression of key pro-fibrotic markers.[5][9]

The central mechanism for the anti-fibrotic effect of SphK2 inhibition lies in its crosstalk with the Transforming Growth Factor-beta (TGF-β) pathway, a master regulator of fibrosis.[5][6] Inhibition of SphK2 activity leads to the accumulation of its substrate, sphingosine. Elevated intracellular sphingosine levels promote the expression of Smad7, an inhibitory Smad protein that directly counteracts the pro-fibrotic TGF-β/Smad2/3 signaling pathway.[7][9]

Core Signaling Pathway: SphK2 and TGF-β/Smad Crosstalk

The interaction between SphK2 and the TGF-β/Smad pathway is a critical node in the progression of fibrosis. The following diagram illustrates this signaling cascade.

Preclinical Validation of SphK2 as a Therapeutic Target

The validation of SphK2 as a drug target for fibrosis is supported by extensive preclinical data from both in vitro cell-based assays and in vivo animal models. Pharmacological intervention with potent and selective SphK2 inhibitors has proven effective in halting or reversing fibrotic progression.

Quantitative Efficacy of Selective SphK2 Inhibitors

Several selective small molecule inhibitors of SphK2 have been developed and characterized. Their potency is a key factor in their utility as both research tools and potential therapeutics.

| Inhibitor | Target | Potency | Selectivity (over SphK1) | Reference(s) |

| HWG-35D | SphK2 | IC50: 41 nM | ~100-fold | [4] |

| SLM6031434 | SphK2 | Kᵢ: 340 nM; IC50: 400 nM | ~23-40-fold | [3][8][10] |

| ABC294640 (Opaganib) | SphK2 | Kᵢ: 9.8 µM; IC50: 60 µM | Selective, competitive inhibitor | [3] |

| SLP9101555 | SphK2 | Kᵢ: 90 nM | ~200-fold | [3] |

Summary of Preclinical Efficacy in Fibrosis Models

Pharmacological inhibition of SphK2 has demonstrated significant anti-fibrotic effects across a range of animal models, validating the pathway's therapeutic potential.

| Fibrosis Model | Organ | Inhibitor Used | Key Anti-Fibrotic Outcomes | Reference(s) |

| Unilateral Ureteral Obstruction (UUO) | Kidney | SLM6031434, HWG-35D | Attenuated fibrotic response; Reduced collagen accumulation; Decreased expression of Col1, FN-1, CTGF, and α-SMA. | [5][9][11] |

| Ischemia-Reperfusion Injury | Kidney | Not Specified | Genetic deletion of SphK2 decreased collagen deposition and myofibroblast activation. | [7] |

| Radiation-Induced Fibrosis | Lung | ABC294640 (Opaganib) | Significantly improved long-term survival; Reduced lung fibrosis and inflammation. | |

| Hypertrophic Scarring | Skin | ABC294640 | Suppressed proliferation and promoted apoptosis of human hypertrophic scar fibroblasts. |

Key Experimental Protocols

Investigating the role of SphK2 in fibrosis requires robust and reproducible experimental models and assays. Below are methodologies for key experiments cited in the field.

In Vivo: Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a widely used and reliable method for inducing renal interstitial fibrosis in rodents.

-

Animal Preparation: Use male C57BL/6 mice (8-10 weeks old). Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or intraperitoneal injection of pentobarbital).

-

Surgical Procedure: Place the anesthetized mouse on a heating pad to maintain body temperature. Make a midline abdominal incision to expose the abdominal cavity. Gently move the intestines to locate the left kidney and ureter.

-

Ureteral Ligation: Isolate the left ureter from the surrounding tissue. Ligate the ureter at two distinct points (e.g., proximal and distal) using a non-absorbable suture (e.g., 4-0 silk). Ensure complete obstruction.

-

Closure: Return the organs to the abdominal cavity. Suture the peritoneum and abdominal wall, followed by the skin.

-

Post-Operative Care: Administer analgesics as required. Monitor the animals daily. For sham-operated controls, perform the same surgical procedure, including isolation of the ureter, but do not ligate it.[1]

-

Endpoint Analysis: Sacrifice the animals at a predetermined time point (e.g., 7 or 14 days post-surgery).[11] Perfuse the kidneys with PBS to remove blood, and harvest the obstructed (left) and contralateral (right) kidneys for analysis.[1]

Ex Vivo: Histological Assessment of Fibrosis (Picrosirius Red Staining)

Picrosirius Red staining, when viewed under polarized light, is a standard method for visualizing and quantifying collagen fibers in tissue sections.

-

Tissue Preparation: Fix harvested kidney tissue in 4% paraformaldehyde, process, and embed in paraffin. Cut 4-5 µm sections and mount them on charged slides.

-

Deparaffinization and Rehydration: Dewax the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Staining:

-

Incubate slides in Picrosirius Red solution (0.1% Direct Red 80 in saturated picric acid) for 60-90 minutes.[2][5]

-

Briefly rinse in two changes of acidified water (e.g., 0.5% acetic acid).[6]

-

(Optional) Counterstain with a suitable nuclear stain like Weigert's hematoxylin before the Picrosirius Red step.[6]

-

-

Dehydration and Mounting: Rapidly dehydrate the sections through graded ethanol, clear in xylene, and mount with a synthetic resinous medium.[6]

-

Visualization & Quantification:

-

Image the stained sections using a light microscope equipped with polarizing filters. Under polarized light, collagen fibers appear bright yellow, orange, or red against a dark background.

-

For quantification, capture images from multiple non-overlapping fields. Use image analysis software (e.g., ImageJ) to measure the area of positive staining.[9]

-

Calculate the percentage of the fibrotic area by dividing the collagen-positive area by the total tissue area.[9]

-

In Vitro: TGF-β-Induced Fibroblast Activation Assay

This assay assesses the ability of a compound to inhibit the transdifferentiation of fibroblasts into pro-fibrotic myofibroblasts.

-

Cell Culture: Plate primary human lung fibroblasts or a fibroblast cell line (e.g., NIH/3T3) in a suitable culture plate (e.g., 24-well plate) and grow to sub-confluence in DMEM with 10% FBS.

-

Serum Starvation: To synchronize cells, replace the growth medium with low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the SphK2 inhibitor for 1-2 hours.

-

Stimulation: Add recombinant human TGF-β1 (typically 5-10 ng/mL) to the wells (except for the unstimulated control) and incubate for 24-72 hours.

-

Endpoint Analysis:

-

Proliferation: Measure cell viability/proliferation using an MTT or CCK-8 assay.

-

Myofibroblast Differentiation: Assess the expression of alpha-smooth muscle actin (α-SMA), a key myofibroblast marker, using Western blotting or immunofluorescence.

-

ECM Production: Measure the expression or deposition of collagen type I and fibronectin via qPCR, Western blot, or ELISA.

-

Standard Preclinical Workflow for SphK2 Inhibitor Validation

The development and validation of a novel SphK2 inhibitor for fibrosis typically follows a structured preclinical workflow, moving from initial screening to in vivo efficacy studies.

Mechanism of Action of SphK2 Inhibition

The anti-fibrotic effect of SphK2 inhibition is not due to a reduction in S1P, but rather an increase in the substrate, sphingosine. This shift in the sphingolipid rheostat is the key initiating event that ultimately blocks the pro-fibrotic machinery.

Conclusion and Future Directions

Sphingosine Kinase 2 has been convincingly validated in preclinical models as a key driver of fibrotic disease. Its inhibition presents a novel and promising therapeutic strategy. The mechanism, centered on the upregulation of the endogenous TGF-β inhibitor Smad7, is distinct from many other anti-fibrotic approaches and offers a targeted means of intervention. The development of potent and highly selective inhibitors like HWG-35D provides the pharmacological tools necessary to further probe this pathway and advance towards clinical investigation.

Future research should focus on translating these robust preclinical findings into clinical settings. This includes conducting long-term safety and toxicology studies of lead SphK2 inhibitors and designing early-phase clinical trials in patient populations with significant fibrotic disease, such as idiopathic pulmonary fibrosis (IPF) or chronic kidney disease (CKD). Further exploration into the role of SphK2 in different cell types within the fibrotic microenvironment will also refine our understanding and could lead to more targeted therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. The contribution of the sphingosine 1-phosphate signaling pathway to chronic kidney diseases: recent findings and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

Understanding the Enzymatic Activity of Sphingosine Kinase 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the enzymatic activity of Sphingosine Kinase 2 (SphK2), a critical enzyme in sphingolipid metabolism. Unlike its well-studied isoform, Sphingosine Kinase 1 (SphK1), SphK2 exhibits distinct, often contradictory, functions in cellular processes, making it a complex and intriguing target for therapeutic development.[1] This document details its catalytic function, regulation, involvement in key signaling pathways, and methods for its study.

Core Enzymatic Function and Substrate Profile

SphK2 is one of two isoforms of sphingosine kinase that catalyzes the phosphorylation of sphingosine to produce the bioactive signaling lipid, sphingosine-1-phosphate (S1P).[2] This reaction is central to the "sphingolipid rheostat," a concept where the balance between pro-apoptotic lipids like ceramide and sphingosine, and pro-survival S1P, dictates cell fate.[1]

While its primary substrate is D-erythro-sphingosine, SphK2 has a broader substrate specificity than SphK1.[3] It can efficiently phosphorylate other cellular and synthetic lipids, including D-erythro-dihydrosphingosine, L-threo-dihydrosphingosine, and phytosphingosine.[3][4] Notably, SphK2 is the primary enzyme responsible for phosphorylating the immunomodulatory drug FTY720 (fingolimod) into its active phosphate form.[3]

Table 1: Comparative Kinetic Parameters of Human Sphingosine Kinases

| Enzyme | Substrate | Km (μM) | Reference |

| SphK1 | Sphingosine | 12 | [5] |

| ATP | 125 | [5] | |

| SphK2 | Sphingosine | 6 | [5] |

| ATP | 79 | [5] | |

| FTY720 | 22 | [5] |

Regulation of SphK2 Enzymatic Activity

The activity of SphK2 is tightly regulated through post-translational modifications, subcellular localization, and protein-protein interactions. This complex regulation contributes to its diverse and context-dependent cellular roles.

-

Phosphorylation: SphK2 is a phosphoprotein. In cancer cells, extracellular signal-regulated kinase 1 (ERK1) phosphorylates human SphK2 at Serine 351 and Threonine 578, which is important for EGF-mediated cell migration.[3][6] Protein Kinase C (PKC) has also been shown to phosphorylate SphK2 in the nucleus, leading to increased histone acetylation.[3][6]

-

Subcellular Localization: Unlike SphK1, which is primarily cytosolic, SphK2 is found in multiple cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum.[3][6] This localization is critical to its function. For instance, SphK2 in the endoplasmic reticulum is associated with pro-apoptotic functions, whereas its nuclear pool has distinct roles in epigenetic regulation.[7][8]

-

Protein Interactions: SphK2's activity and function are modulated by its interaction with other proteins. It interacts with histone deacetylases (HDAC1 and HDAC2) in the nucleus, and its interaction with eukaryotic elongation factor 1A1 (EEF1A1) has been shown to enhance its kinase activity.[4]

Key Signaling Pathways and Functions

The S1P generated by SphK2 acts as a signaling molecule in various intracellular locations, influencing processes from gene expression to mitochondrial respiration.

Nuclear Signaling: Epigenetic Regulation

In the nucleus, SphK2 plays a key role in epigenetic regulation. It produces S1P that directly binds to and inhibits the enzymatic activity of HDAC1 and HDAC2.[2][4][6] This inhibition prevents the removal of acetyl groups from histones, leading to an increase in the acetylation of histone H3 and H4, and subsequent changes in gene expression.[4][6] This pathway has been shown to enhance the expression of the cyclin-dependent kinase inhibitor p21.[3]

References

- 1. Roles, regulation and inhibitors of sphingosine kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation and function of sphingosine kinase 2 in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 4. uniprot.org [uniprot.org]

- 5. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A LIPID BINDING DOMAIN IN SPHINGOSINE KINASE 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

The Impact of Sphingosine Kinase 2 Inhibition on Sphingolipid Metabolism: A Technical Guide

Disclaimer: This technical guide addresses the effects of selective Sphingosine Kinase 2 (SphK2) inhibition on sphingolipid metabolism. As of this writing, specific quantitative data and detailed experimental protocols for the compound "SphK2-IN-2" are not extensively available in the public scientific literature. Therefore, this document synthesizes findings from studies utilizing genetic knockout of SphK2 and other well-characterized selective SphK2 inhibitors to provide a comprehensive overview of the expected metabolic consequences of SphK2 inhibition. The principles and methodologies described herein are broadly applicable to the study of SphK2 inhibitors.

Introduction to Sphingosine Kinase 2 and Sphingolipid Metabolism

Sphingolipids are a class of bioactive lipids that play critical roles in cell signaling, structure, and regulation. The balance between different sphingolipid species is crucial for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[1] A key regulatory enzyme in this metabolic network is Sphingosine Kinase (SphK), which exists in two isoforms, SphK1 and SphK2. These enzymes catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a pivotal signaling molecule.[2]

While both isoforms produce S1P, SphK1 and SphK2 exhibit distinct subcellular localizations and are suggested to have opposing functions in some contexts.[3] SphK1 is primarily cytosolic and considered pro-survival, whereas SphK2 is found in the nucleus, endoplasmic reticulum, and mitochondria, and has been linked to pro-apoptotic pathways.[3][4] Inhibition of SphK2 is therefore a topic of significant interest for therapeutic development. This guide provides an in-depth look at the effects of selective SphK2 inhibition on the intricate network of sphingolipid metabolism.

Core Signaling Pathway

The inhibition of SphK2 directly alters the flux of sphingolipid metabolism, leading to a "bottleneck" in the catabolic pathway. This has cascading effects on the concentrations of various sphingolipid species.

Caption: Inhibition of SphK2 blocks the conversion of sphingosine to S1P.

Quantitative Effects of SphK2 Inhibition on Sphingolipid Levels

Inhibition or genetic deletion of SphK2 leads to predictable and quantifiable changes in the cellular and systemic sphingolipid profiles. The primary consequence is the accumulation of SphK2 substrates and a reduction in its product.

| Sphingolipid | Change upon SphK2 Inhibition/Deletion | Fold Change (approximate) | Tissue/Cell Type | Reference |

| Sphingosine | Increase | 2 to 3-fold | Hippocampus, Liver | [5] |

| Sphingosine-1-Phosphate (S1P) | Decrease | 2 to 3.5-fold lower | Hippocampus, Liver | [5] |

| Ceramides (d18:1) | Increase | 1.3 to 5-fold | Hippocampus, Liver | [5] |

| Sphingadiene-based Lipids | Marked Increase | 2.2 to 8-fold | Hippocampus, Liver | [5] |

| Sphingadiene | Increase | 5-fold | Hippocampus | [5] |

| Sphingadiene-1-Phosphate | Decrease | 2-fold lower | Hippocampus | [5] |

Note: The fold changes are derived from studies on SphK2 knockout mice and may vary depending on the specific inhibitor, its concentration, duration of treatment, and the biological system under investigation.

Detailed Experimental Protocols

Sphingosine Kinase Activity Assay

This protocol is a generalized method for determining the inhibitory activity of a compound against SphK2.

Objective: To measure the enzymatic activity of SphK2 in the presence of an inhibitor by quantifying the amount of S1P produced.

Materials:

-

Recombinant human SphK2 enzyme

-

Sphingosine (substrate)

-

[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled co-substrate)

-

SphK2 inhibitor (e.g., this compound)

-

Kinase reaction buffer (e.g., 30 mM Tris-HCl, pH 7.4, 200 mM KCl, 10% glycerol, 10 mM MgCl₂)

-

Stop solution (e.g., Chloroform:Methanol:HCl; 100:200:1, v/v/v)

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 Å)

-

TLC developing solvent (e.g., 1-butanol:acetic acid:water; 3:1:1, v/v/v)

-

Phosphorimager or liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the SphK2 inhibitor in the kinase reaction buffer.

-

In a microcentrifuge tube, add the recombinant SphK2 enzyme to the reaction buffer containing the inhibitor and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of sphingosine and [γ-³²P]ATP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Extract the lipids by vortexing and centrifugation to separate the phases.

-

Spot the organic (lower) phase containing the lipids onto a TLC plate.

-

Develop the TLC plate in the developing solvent to separate S1P from unreacted sphingosine and ATP.

-

Dry the TLC plate and expose it to a phosphor screen or perform autoradiography.

-

Quantify the radiolabeled S1P spot using a phosphorimager or by scraping the silica and using a liquid scintillation counter.

-

Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).

Caption: Workflow for a radioactive sphingosine kinase activity assay.

Lipidomics Analysis by LC-MS/MS

Objective: To quantify the changes in various sphingolipid species in cells or tissues following treatment with a SphK2 inhibitor.

Materials:

-

Biological samples (cells or tissues) treated with SphK2 inhibitor or vehicle.

-

Internal standards for each lipid class (e.g., C17-sphingosine, C17-S1P, C17-ceramide).

-

Lipid extraction solvents (e.g., isopropanol, ethyl acetate, water).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Sample Homogenization: Homogenize tissue samples or lyse cell pellets in an appropriate buffer.

-

Protein Quantification: Determine the protein concentration of the homogenate for normalization.

-

Lipid Extraction:

-

Add internal standards to the homogenate.

-

Perform a liquid-liquid extraction using a suitable solvent system (e.g., Bligh-Dyer or a modified version).

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the different lipid species using a suitable chromatography column (e.g., a C18 column).

-

Detect and quantify the lipids using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each lipid species and its corresponding internal standard.

-

Calculate the concentration of each lipid, normalize to the protein content of the original sample, and compare the levels between inhibitor-treated and vehicle-treated groups.

-

Caption: General workflow for quantitative lipidomics by LC-MS/MS.

Conclusion and Future Directions

The selective inhibition of SphK2 profoundly alters the sphingolipid metabolic landscape. The primary effects are an accumulation of sphingosine and a corresponding decrease in S1P. This shift in the sphingolipid rheostat towards a more pro-apoptotic balance, with increased ceramide levels through the salvage pathway, underscores the therapeutic potential of SphK2 inhibitors. Furthermore, the accumulation of less common lipids, such as sphingadienes, highlights a previously underappreciated role for SphK2 in lipid quality control.[5]

Future research should focus on elucidating the specific effects of novel inhibitors like this compound to confirm if they align with the metabolic changes observed with other selective inhibitors and in SphK2 knockout models. A deeper understanding of the downstream consequences of these metabolic shifts in different cellular and disease contexts will be crucial for the successful clinical translation of SphK2-targeted therapies. The methodologies outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. Sphingosine Kinase 2 Inhibitor Screening Assay Kit - Labchem Catalog [catalog.labchem.com.my]

- 2. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SphK1 and SphK2, sphingosine kinase isoenzymes with opposing functions in sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 5. A Novel Function of Sphingosine Kinase 2 in the Metabolism of Sphinga-4,14-Diene Lipids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SphK2-IN-2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine Kinase 2 (SphK2) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P)[1][2]. S1P is a bioactive lipid mediator implicated in a multitude of cellular processes, including cell proliferation, survival, migration, and inflammation[3]. Unlike Sphingosine Kinase 1 (SphK1), which is primarily cytosolic and considered pro-survival, SphK2 has distinct subcellular localizations, including the nucleus, endoplasmic reticulum, and mitochondria, and can have pro-apoptotic functions[1][4]. The diverse roles of SphK2 make it an attractive target for therapeutic intervention in various diseases, including cancer, inflammatory disorders, and metabolic diseases[3][4].